Chiral Purity vs. Racemic Mixture: Implications for Research Consistency
The racemic mixture 1-(3-Chlorophenyl)-2-fluoroethanamine (CAS 929972-34-9) provides a baseline for understanding combined (R)- and (S)-enantiomer effects . The pure enantiomers, (R)-1-(3-chlorophenyl)-2-fluoroethan-1-amine (CAS 1932343-14-0) and (S)-1-(3-chlorophenyl)-2-fluoroethan-1-amine (CAS 1932224-27-5), are available for researchers seeking to study stereospecific interactions. While quantitative biological data for this specific compound is not available in the public domain, the class-level principle is that enantiomers of chiral amines can exhibit vastly different biological activities; one enantiomer might be therapeutically effective while the other could be inactive or even harmful .
| Evidence Dimension | Stereochemical purity |
|---|---|
| Target Compound Data | Racemic mixture (CAS 929972-34-9) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1932343-14-0); (S)-enantiomer (CAS 1932224-27-5) |
| Quantified Difference | Racemate vs. single enantiomers (98% purity each) |
| Conditions | Chemical purity determined by vendor analytical methods |
Why This Matters
For SAR studies, using the pure enantiomers allows for the deconvolution of stereospecific activity, whereas the racemate provides a cost-effective starting point for initial broad screening.
